molecular formula C26H29N5O3S B2466914 N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-46-8

N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2466914
CAS RN: 1114652-46-8
M. Wt: 491.61
InChI Key:
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Description

“N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves aromatic nucleophilic substitution . For example, new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles can be utilized as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Antimicrobial Activity : The synthesis of quinoline derivatives containing an azole nucleus has shown that such compounds exhibit good to moderate activity against a variety of microorganisms. This suggests potential applications in developing antimicrobial agents (Özyanik et al., 2012). Additionally, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines have been synthesized and screened for antimicrobial activity, underscoring the interest in these structures for combating microbial resistance (El‐Kazak & Ibrahim, 2013).

Analgesic Activity : Research into pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety has highlighted their analgesic properties, indicating the potential for developing new pain relief medications (Saad et al., 2011).

Anticancer Activity : The design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives have aimed to meet structural requirements essential for anticancer activity. Some of these derivatives have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, triazole compounds in general are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, potential therapeutic applications, and the development of synthesis methods for its derivatives .

properties

IUPAC Name

N-cyclopentyl-1-[(3-methoxyphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-3-13-30-24(33)21-12-11-18(23(32)27-19-8-4-5-9-19)15-22(21)31-25(30)28-29-26(31)35-16-17-7-6-10-20(14-17)34-2/h6-7,10-12,14-15,19H,3-5,8-9,13,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEQQWGXHMVSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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